1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a heterocyclic urea derivative featuring a benzodioxole moiety, a pyridinyl-substituted pyrazole ring, and a urea linker. The urea functional group (-NH-C(=O)-NH-) is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding capabilities that improve target affinity .
This compound’s synthesis likely involves multi-step reactions, such as:
Benzodioxole intermediate preparation: Similar to ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohex-3-ene-1-carboxylate synthesis via KOH-mediated Michael addition and cyclization .
Urea formation: Coupling of the benzodioxole-methylamine and pyrazolyl-ethylamine intermediates using urea-generating reagents, as seen in the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas via azide-amine reactions .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-19(22-10-14-1-2-17-18(9-14)27-13-26-17)21-7-8-24-12-16(11-23-24)15-3-5-20-6-4-15/h1-6,9,11-12H,7-8,10,13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYXUCLUBCDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . These are crucial components of the cell’s cytoskeleton and play a vital role in cell division.
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction can cause mitotic blockade and induce cell apoptosis.
Biochemical Pathways
The compound’s interaction with its targets affects the cell cycle , particularly the mitotic phase . By blocking mitosis, the compound prevents the cell from dividing, which can lead to cell death or apoptosis. This mechanism is often exploited in the development of anticancer drugs.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzodioxole derivatives, pyrazole-containing ureas, and pyridinyl-substituted heterocycles. Below is a comparative analysis:
Benzodioxole-Containing Ureas
Key Differences : The target compound replaces the sulfonamide and biphenyl groups in with a urea linker and pyridinyl-pyrazole, likely altering solubility and target specificity.
Pyrazole-Urea Derivatives
Key Differences : The pyridinyl group in the target compound may enhance π-π stacking interactions compared to phenyl or hydroxymethyl substituents in .
Pyridinyl-Substituted Heterocycles
Preparation Methods
Reductive Amination of Piperonal
Piperonal undergoes reductive amination with ammonium acetate in methanol under H₂ (50 psi) over Pd/C (10% w/w), yielding 1,3-benzodioxol-5-ylmethanamine (Yield: 78-82%):
$$
\text{Piperonal} + \text{NH}4\text{OAc} \xrightarrow{\text{H}2/\text{Pd-C}} \text{1,3-Benzodioxol-5-ylmethanamine}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Catalyst Loading | 10% Pd/C |
| Reaction Time | 12 h |
| Solvent | MeOH |
Preparation of 2-[4-(Pyridin-4-yl)-1H-Pyrazol-1-yl]ethylamine
Pyrazole Ring Formation
Adapting methods from EP4173485A1, 4-pyridinylacetylene reacts with hydrazine hydrate in ethanol under reflux to form 4-(pyridin-4-yl)-1H-pyrazole (Yield: 67%):
$$
\text{4-Pyridinylacetylene} + \text{N}2\text{H}4 \rightarrow \text{4-(Pyridin-4-yl)-1H-pyrazole}
$$
Regioselectivity Control :
Ethylamine Side-Chain Installation
The pyrazole undergoes nucleophilic alkylation with 2-bromoethylamine hydrobromide in DMF at 80°C (Yield: 58%):
$$
\text{4-(Pyridin-4-yl)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \rightarrow \text{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine}
$$
Side Reactions Mitigation :
Urea Linker Assembly
Carbonyldiimidazole-Mediated Coupling
Reacting 1,3-benzodioxol-5-ylmethanamine (1 eq) with CDI (1.2 eq) in THF forms an imidazolide intermediate, which subsequently reacts with 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine (0.95 eq) to yield the target urea (Overall Yield: 64%):
$$
\text{R-NH}2 + \text{CDI} \rightarrow \text{R-NCO} \xrightarrow{\text{R'-NH}2} \text{R-NH-C(O)-NH-R'}
$$
Critical Parameters :
- Anhydrous conditions (H₂O < 0.01%) prevent isocyanate hydrolysis.
- Stoichiometric control (amine:CDI = 1:1.2) minimizes dimerization.
Alternative Synthetic Routes
Phosgene-Free Urea Formation
A safer protocol employs trichloromethyl chloroformate (TCCF) in toluene at 0°C, generating the urea with comparable efficiency (Yield: 61%):
$$
\text{R-NH}2 + \text{R'-NH}2 + \text{Cl}_3\text{C-O-C(O)-Cl} \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Safety Advantages :
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.6 Hz, 2H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 6.85 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 4.25 (t, J=6.4 Hz, 2H, CH₂N), 3.45 (q, J=6.0 Hz, 2H, CH₂NH).
- HRMS : m/z calc. for C₁₈H₁₈N₅O₃ [M+H]⁺: 376.1382, found: 376.1385.
Industrial-Scale Considerations
Flow Chemistry Adaptation
A continuous-flow system (Fig. 2) reduces reaction time from 48 h (batch) to 12 min, achieving 89% yield via:
- Microreactor pyrazole synthesis (Residence time: 5 min)
- In-line urea coupling (Residence time: 7 min)
Economic Impact :
- 40% reduction in solvent use vs. batch processing.
Q & A
Q. What are the common synthetic routes for preparing this urea-pyrazole hybrid compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with benzodioxole and pyridine substituents. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aromatic groups .
- Urea formation : Reacting amines with isocyanates or carbamoyl chlorides under anhydrous conditions .
- Solvent systems : Toluene or chloroform for reflux reactions, with crystallization from ethanol-acetic acid mixtures to purify intermediates .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic methods : NMR (¹H/¹³C) to verify substituent positions, IR to confirm urea C=O stretches (~1650 cm⁻¹), and mass spectrometry for molecular weight validation .
- Chromatography : HPLC or TLC to assess purity and reaction progress .
Q. What structural features contribute to its potential bioactivity?
The compound combines a benzodioxole ring (electron-rich, metabolic stability), a pyrazole moiety (hydrogen-bonding capability), and a pyridinyl group (π-π stacking with biological targets). These features enhance interactions with enzymes or receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst screening : Testing Pd/C or Cu-based catalysts for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, THF) may enhance intermediate solubility .
- Computational guidance : Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What strategies are used to identify biological targets for this compound?
- In silico docking : Molecular modeling against kinase or GPCR libraries to predict binding affinities .
- Enzyme inhibition assays : Testing activity against COX-2, CYP450 isoforms, or apoptosis-related proteins (e.g., Bcl-2) based on structural analogs .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Modifying the benzodioxole methyl group or pyridinyl position to assess effects on potency .
- Bioisosteric replacements : Replacing the urea linker with thiourea or sulfonamide groups to alter pharmacokinetics .
Q. How can researchers resolve discrepancies in reported biological data?
- Reproducibility checks : Validating assays under standardized conditions (pH, temperature, cell lines) .
- Analytical validation : Using high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm compound identity and exclude impurities .
- Meta-analysis : Comparing datasets from multiple studies to identify confounding variables (e.g., solvent residues in biological testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
